4-Butylphenyl-4'-trans-propylcyclohexylcarboxylate
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Overview
Description
4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is a chemical compound with the molecular formula C20H30O2. It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate typically involves the esterification of 4-butylphenol with 4’-trans-propylcyclohexylcarboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In studies involving the interaction of esters with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Butylphenol: A precursor in the synthesis of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate.
4’-trans-Propylcyclohexylcarboxylic acid: Another precursor in the synthesis.
Other esters: Compounds with similar ester functional groups but different alkyl or aryl substituents.
Uniqueness
4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is unique due to its specific combination of a butylphenyl group and a trans-propylcyclohexylcarboxylate group. This unique structure imparts specific chemical and physical properties that make it valuable for research and development purposes .
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(4-butylphenyl) 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H30O2/c1-3-5-7-17-10-14-19(15-11-17)22-20(21)18-12-8-16(6-4-2)9-13-18/h10-11,14-16,18H,3-9,12-13H2,1-2H3 |
InChI Key |
SQQXIYYISYFTTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCC |
Origin of Product |
United States |
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